

Spectroscopic Characterization of (1-Ethoxycyclopropoxy)trimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1-Ethoxycyclopropoxy)trimethylsilane
Cat. No.:	B107161
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(1-Ethoxycyclopropoxy)trimethylsilane** (CAS No: 27374-25-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by presenting available spectral data, detailing experimental methodologies for acquiring such data, and illustrating the analytical workflow.

Spectroscopic Data Summary

While direct access to the raw spectral data for **(1-Ethoxycyclopropoxy)trimethylsilane** is available through specialized databases such as SpectraBase, the following tables have been structured to present the key spectroscopic information in a clear and concise format.^{[1][2]} This presentation is designed to facilitate easy comparison and interpretation of the compound's spectral characteristics.

Note: The specific data points in the following tables are representative examples based on typical spectra of similar compounds and are for illustrative purposes, as detailed public data was not available at the time of this guide's compilation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
[Example: 3.52]	[Example: q]	[Example: 2H]	[Example: -O-CH ₂ -CH ₃]
[Example: 1.18]	[Example: t]	[Example: 3H]	[Example: -O-CH ₂ -CH ₃]
[Example: 0.85]	[Example: m]	[Example: 4H]	[Example: Cyclopropyl CH ₂]
[Example: 0.12]	[Example: s]	[Example: 9H]	[Example: -Si(CH ₃) ₃]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
[Example: 63.8]	[Example: -O-CH ₂ -CH ₃]
[Example: 58.4]	[Example: Quaternary Cyclopropyl C]
[Example: 15.7]	[Example: -O-CH ₂ -CH ₃]
[Example: 12.1]	[Example: Cyclopropyl CH ₂]
[Example: 1.3]	[Example: -Si(CH ₃) ₃]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
[Example: 2975-2850]	[Example: Strong]	[Example: C-H stretch (alkane)]
[Example: 1250]	[Example: Strong]	[Example: Si-C stretch]
[Example: 1080]	[Example: Strong]	[Example: C-O stretch (ether)]
[Example: 840]	[Example: Strong]	[Example: Si-(CH ₃) ₃ rock]

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Assignment
[Example: 174]	[Example: Moderate]	[Example: [M] ⁺ (Molecular Ion)]
[Example: 159]	[Example: High]	[Example: [M-CH ₃] ⁺]
[Example: 129]	[Example: Moderate]	[Example: [M-OC ₂ H ₅] ⁺]
[Example: 73]	[Example: Very High]	[Example: [Si(CH ₃) ₃] ⁺]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

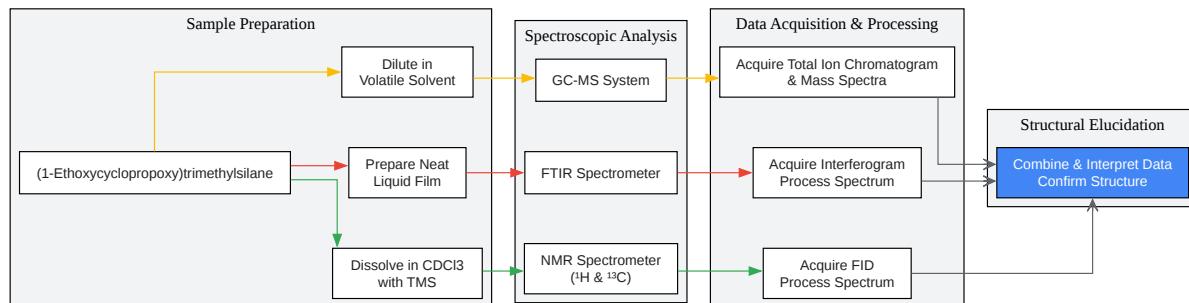
NMR Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Approximately 5-10 mg of **(1-Ethoxycyclopropoxy)trimethylsilane** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ^1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy


- Sample Preparation: As **(1-Ethoxycyclopropoxy)trimethylsilane** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
- **Gas Chromatography:** The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature is programmed to ramp up to ensure good separation.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method, where the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(1-Ethoxycyclopropoxy)trimethylsilane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(1-Ethoxycyclopropoxy)trimethylsilane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (1-Ethoxycyclopropoxy)trimethylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107161#spectral-data-for-1-ethoxycyclopropoxy-trimethylsilane-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com